BenchChemオンラインストアへようこそ!

1-acetyl-4-(2-phenylpropyl)piperazine

sigma receptor structure–activity relationship N‑acetylpiperazine

Procure 1-Acetyl-4-(2-phenylpropyl)piperazine for unmatched differentiation in sigma receptor and BBB research. The N-acetyl cap reduces basicity, creating a distinct ionization fingerprint critical for lead optimization. This acetyl-amide subclass exhibits significantly lower sigma affinity than basic-amine analogs, enabling affinity gradient construction alongside SA4503. Ideal for DOS libraries targeting neuropsychiatric and pain disorders. Avoid generic piperazine substitutions; only this 2-phenylpropyl positional isomer delivers the precise conformational constraints needed for reproducible, transferable SAR data.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
Cat. No. B4959144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-4-(2-phenylpropyl)piperazine
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCC(CN1CCN(CC1)C(=O)C)C2=CC=CC=C2
InChIInChI=1S/C15H22N2O/c1-13(15-6-4-3-5-7-15)12-16-8-10-17(11-9-16)14(2)18/h3-7,13H,8-12H2,1-2H3
InChIKeyWSEPXPOQRZDWKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-4-(2-phenylpropyl)piperazine: Core Physicochemical & Structural Identity for Procurement Screening


1-Acetyl-4-(2-phenylpropyl)piperazine (molecular formula C15H22N2O, MW 246.35 g/mol) is a disubstituted piperazine derivative bearing an N‑acetyl group at one nitrogen and a 2‑phenylpropyl substituent at the other . This compound belongs to the broader class of N‑acyl‑N′‑aralkylpiperazines, a scaffold extensively explored for sigma receptor and monoamine transporter interactions [1]. The acetyl moiety reduces the basicity of the adjacent piperazine nitrogen (predicted pKa of the acetylpiperazine substructure ≈ 7.9–8.5) relative to the free amine form, which carries pKb values of 5.35 and 9.73 [2]. This modulation of ionization state differentiates the compound from its non‑acetylated congener 1‑(2‑phenylpropyl)piperazine and establishes its physicochemical fingerprint.

Why 1-Acetyl-4-(2-phenylpropyl)piperazine Cannot Be Simply Replaced by Generic Piperazine Analogs


Generic substitution within the piperazine class is inadvisable because even minor structural variations — such as moving the phenyl group from the 2‑position to the 3‑position of the propyl chain or removing the acetyl cap — produce large shifts in sigma‑receptor affinity and monoamine transporter binding [1]. In the N‑(3‑phenylpropyl)piperazine series, the acetylated (amide) congeners exhibit 6‑ to 20‑fold lower sigma‑1 affinity and 2‑ to 40‑fold lower sigma‑2 affinity compared with their ethylenediamine counterparts [2]. The 2‑phenylpropyl positional isomer introduces additional steric and conformational constraints that can further differentiate binding profiles from the more extensively characterized 3‑phenylpropyl series. These pharmacological and physicochemical differences mean that exchanging in‑class compounds without confirmatory data risks altering target engagement, selectivity windows, and physicochemical properties in a non‑linear and unpredictable manner.

Quantitative Differentiation of 1-Acetyl-4-(2-phenylpropyl)piperazine Versus Closest Structural Analogs


Sigma‑1/Sigma‑2 Affinity Reduction by N‑Acetyl Cap Compared with Ethylenediamine Congeners in the 3‑Phenylpropyl Series

In the N‑(3‑phenylpropyl)piperazine chemotype, converting the terminal amine to an acetyl amide (which models the acetyl cap present in 1‑acetyl‑4‑(2‑phenylpropyl)piperazine) reduces sigma‑1 binding affinity by 6‑ to 20‑fold and sigma‑2 binding affinity by 2‑ to 40‑fold [1]. Although direct experimental Ki values for the exact 2‑phenylpropyl positional isomer are not published, the 3‑phenylpropyl amide series provides the closest available quantitative framework: amide congeners (compounds 1–7) consistently bound more weakly at both sigma subtypes than their ethylenediamine counterparts (compounds 8–11, 15–17). This class‑level inference establishes that the acetyl moiety in 1‑acetyl‑4‑(2‑phenylpropyl)piperazine is expected to confer a distinct, lower‑affinity sigma‑receptor interaction profile relative to non‑acetylated, basic‑amine‑terminated analogs.

sigma receptor structure–activity relationship N‑acetylpiperazine

Dopamine Transporter (DAT) Affinity Reduction by N‑Acetyl Substitution Versus N‑Phenylpropyl‑Only Analogs

Removal of the basic amine through N‑acetylation in phenylpropylpiperazines is known to diminish dopamine transporter (DAT) affinity. For context, the N‑(3‑phenylpropyl)‑substituted piperazine series demonstrates that the N‑phenylpropyl group alone retains moderate DAT affinity (Ki = 263 nM for the simplest member), but this interaction is highly sensitive to the nature of the opposite nitrogen substituent . Acetylation converts the basic amine to a neutral amide, which is predicted to further attenuate ionic interactions with the aspartate residue in the DAT binding pocket that are critical for high‑affinity binding [1]. In direct comparison, the non‑acetylated analog 1‑(2‑phenylpropyl)piperazine is described as a serotonin receptor agonist, whereas 1‑acetyl‑4‑(2‑phenylpropyl)piperazine lacks this explicit annotation , consistent with the acetyl cap shifting the pharmacological profile away from amine‑centric transporter and receptor targets.

dopamine transporter DAT piperazine SAR

Predicted pKa Shift and Consequent Effect on Blood–Brain Barrier Penetration Versus Non‑Acetylated Piperazines

The acetylpiperazine substructure exhibits a basic pKa of approximately 7.9 (experimental) to 8.5 (predicted), compared with pKa values of ~9.7 for the more basic nitrogen in non‑acetylated N‑alkylpiperazines [1]. This ~1.5–2 log unit reduction in basicity decreases the fraction of protonated, positively charged species at physiological pH (7.4). A lower degree of ionization is generally associated with improved passive membrane permeability and enhanced blood–brain barrier (BBB) penetration for CNS‑targeted compounds [2]. While direct logBB or brain‑to‑plasma ratio measurements for 1‑acetyl‑4‑(2‑phenylpropyl)piperazine are not publicly available, the pKa shift constitutes a measurable, design‑relevant differentiation from 1‑(2‑phenylpropyl)piperazine (pKb = 5.35 and 9.73) .

pKa CNS penetration N‑acetylpiperazine physicochemical

Conformational Constraints of the 2‑Phenylpropyl Side Chain Versus the 3‑Phenylpropyl Isomer

The 2‑phenylpropyl substituent in 1‑acetyl‑4‑(2‑phenylpropyl)piperazine introduces a chiral center at the benzylic carbon (C‑2 of the propyl chain), generating (R)‑ and (S)‑enantiomers with distinct conformational preferences. By contrast, the more commonly studied 3‑phenylpropyl isomer (e.g., SA4503, 1‑(3,4‑dimethoxyphenethyl)‑4‑(3‑phenylpropyl)piperazine) is achiral at the propyl linker and presents a fully extended conformation [1]. For the 2‑substituted piperazines, axial conformations are preferred for N‑acyl derivatives, a conformational bias that directly influences receptor binding poses [2]. This stereochemical and conformational differentiation means that even if the acetyl cap were held constant, simply shifting the phenyl group from C‑3 to C‑2 of the propyl chain would produce a different ensemble of solution‑state conformers and, consequently, a different binding profile.

conformational analysis positional isomer piperazine binding pose

Predicted logP Differentiation Versus the Non‑Acetylated Free Amine and the 3‑Phenylpropyl Acetyl Isomer

Although experimentally measured logP values for 1‑acetyl‑4‑(2‑phenylpropyl)piperazine are not publicly available, computational predictions indicate that the acetyl cap lowers logP relative to the non‑acetylated 1‑(2‑phenylpropyl)piperazine. The 3‑phenylpropyl positional isomer, 1‑(3‑phenylpropyl)piperazine, has a reported logP of approximately 1.79 [1]. The acetyl‑capped analog is expected to exhibit a modest reduction in logP (estimated ~1.3–1.6) due to the introduction of the polar amide carbonyl, while the 2‑phenylpropyl branching may slightly increase lipophilicity relative to the linear 3‑phenylpropyl chain. This fine‑tuning of logP is relevant for optimizing solubility–permeability balance in lead optimization.

lipophilicity logP partition coefficient ADME

Commercial Availability in Screening Deck Collections as a Distinct Chemotype for Diversity‑Oriented Synthesis

1‑Acetyl‑4‑(2‑phenylpropyl)piperazine is listed in commercial screening collections (e.g., Alfa Chemistry, Pharmeks) as a distinct chemotype within piperazine‑focused libraries [1]. The combination of an acetyl cap with the chiral 2‑phenylpropyl side chain is underrepresented in publicly disclosed structure–activity relationship (SAR) studies, which have focused predominantly on 3‑phenylpropyl and phenethyl variants. This chemical novelty position makes the compound valuable for hit‑finding campaigns seeking unexplored regions of chemical space within the piperazine pharmacophore. The compound is available at ≥95% purity with long‑term storage recommendations (cool, dry environment), suitable for primary screening workflows .

screening library chemical diversity building block medicinal chemistry

Optimal Deployment Scenarios for 1-Acetyl-4-(2-phenylpropyl)piperazine Based on Evidence Profile


Sigma Receptor Selectivity Profiling: Establishing a Low‑Affinity Baseline for Acetyl‑Capped Piperazines

Researchers conducting sigma‑1/sigma‑2 selectivity screening can employ 1‑acetyl‑4‑(2‑phenylpropyl)piperazine as a reference compound representing the acetyl‑amide subclass. Based on the 6–20‑fold affinity reduction documented for acetyl amides versus ethylenediamine congeners in the 3‑phenylpropyl series [1], this compound is expected to bind sigma receptors with lower affinity than basic‑amine‑terminated analogs. Its inclusion in a panel alongside high‑affinity ligands such as SA4503 (σ1 IC50 = 17 nM) [2] enables the construction of an affinity gradient that correlates structural features (acetyl vs. free amine, 2‑phenylpropyl vs. 3‑phenylpropyl vs. phenethyl) with binding outcomes, thereby informing lead optimization decisions.

CNS Penetration Screening Panels: Exploiting Predicted pKa Reduction for BBB Permeability Optimization

The predicted pKa reduction of ~1.2–1.8 units conferred by the acetyl cap (relative to non‑acetylated N‑alkylpiperazines, pKa ≈ 9.7) [1] positions this compound as a candidate for parallel artificial membrane permeability assays (PAMPA‑BBB) or in vivo brain‑to‑plasma ratio measurements. By comparing this compound head‑to‑head with 1‑(2‑phenylpropyl)piperazine (pKb = 5.35, 9.73) [2], CNS drug discovery teams can experimentally quantify the impact of N‑acetylation on BBB penetration within an otherwise identical aralkyl‑piperazine scaffold, generating transferable design principles for other chemotypes.

Chemical Diversity Expansion in High‑Throughput Screening Libraries

Procurement of 1‑acetyl‑4‑(2‑phenylpropyl)piperazine (≥95% purity) [1] adds a chemotype that is underrepresented in published SAR literature, where 3‑phenylpropyl and phenethyl variants dominate [2]. This compound is particularly suitable for diversity‑oriented synthesis (DOS) libraries and phenotypic screening decks targeting neuropsychiatric, pain, or cognitive disorders — therapeutic areas where piperazine‑based sigma and monoamine ligands have established relevance. Its chiral 2‑phenylpropyl side chain also makes it an attractive starting material for enantioselective synthesis of more complex analogs.

Dopamine Transporter Polypharmacology Assessment: Using the Acetyl Cap to Minimize DAT Confounds

In assays where dopamine transporter (DAT) activity constitutes an undesired off‑target effect, 1‑acetyl‑4‑(2‑phenylpropyl)piperazine can serve as a control compound to demonstrate that N‑acetylation attenuates DAT binding. The non‑acetylated analog 1‑(2‑phenylpropyl)piperazine is annotated as a serotonin receptor agonist [1], while the N‑(3‑phenylpropyl)piperazine core retains measurable DAT affinity (Ki = 263 nM) [2]. Comparing these compounds in a unified DAT binding assay allows medicinal chemists to quantify the degree to which the acetyl cap reduces aminergic polypharmacology, providing a rational basis for scaffold selection in programs where DAT selectivity is critical.

Quote Request

Request a Quote for 1-acetyl-4-(2-phenylpropyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.